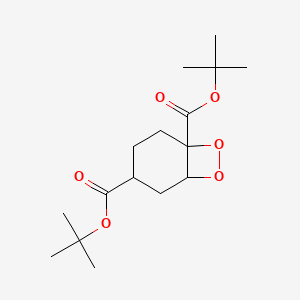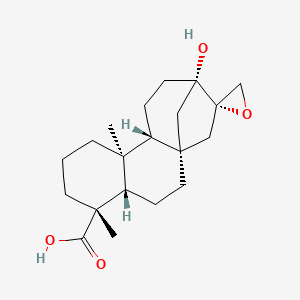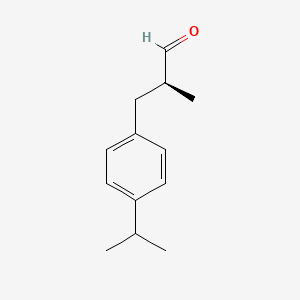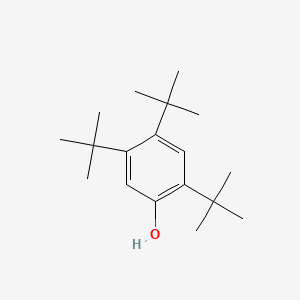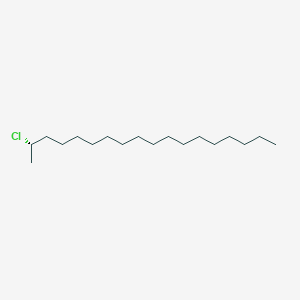
2-Chlorooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorooctadecane is an organic compound with the molecular formula C18H37Cl It is a chlorinated derivative of octadecane, where a chlorine atom is substituted at the second carbon of the octadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorooctadecane can be synthesized through the chlorination of octadecane. One common method involves the reaction of octadecanol with hydrogen chloride gas in the presence of a catalyst such as N-n-octylalkylpyridinium chloride at elevated temperatures (around 150°C) for several hours. The reaction is typically carried out in a jacketed glass reactor with continuous stirring and removal of water formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to octadecane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Dechlorination Reactions: Catalytic dechlorination can be performed using supercritical carbon dioxide and palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Hydrogen gas and palladium catalysts are commonly used.
Dechlorination: Supercritical carbon dioxide and palladium catalysts are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Reduction Reactions: Octadecane is the primary product.
Dechlorination Reactions: Octadecane is formed as the major product.
Applications De Recherche Scientifique
2-Chlorooctadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and other organic compounds.
Biology: The compound is used in studies involving lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-chlorooctadecane involves its interaction with molecular targets through its chlorinated alkyl chain. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
1-Chlorooctadecane: Similar in structure but with the chlorine atom at the first carbon.
1-Bromooctadecane: A brominated derivative with similar properties.
1-Chlorotetradecane: A shorter chain chlorinated alkane.
Uniqueness: 2-Chlorooctadecane is unique due to the position of the chlorine atom, which influences its reactivity and interaction with other molecules. Its specific structure makes it suitable for certain applications where other chlorinated alkanes may not be as effective .
Propriétés
Numéro CAS |
71662-61-8 |
|---|---|
Formule moléculaire |
C18H37Cl |
Poids moléculaire |
288.9 g/mol |
Nom IUPAC |
(2S)-2-chlorooctadecane |
InChI |
InChI=1S/C18H37Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18H,3-17H2,1-2H3/t18-/m0/s1 |
Clé InChI |
CRXKQFPZJSBGCN-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC[C@H](C)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



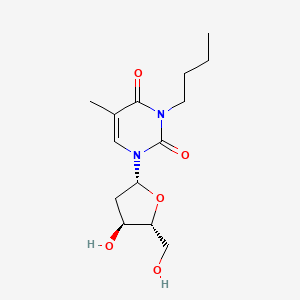
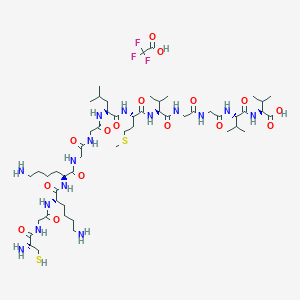
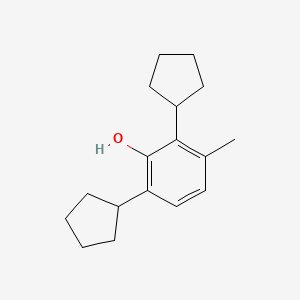
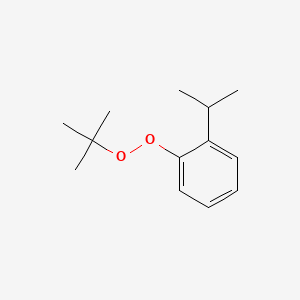
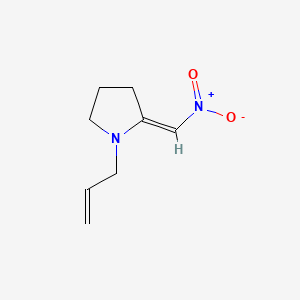
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)


